![molecular formula C12H16ClN B3116748 [(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride CAS No. 219668-57-2](/img/structure/B3116748.png)
[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride
Overview
Description
[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride, also known as Styrylpyridine, is a chemical compound that has become increasingly popular in scientific research in recent years. This compound has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and cardiovascular diseases. In
Scientific Research Applications
Copper-Catalyzed Alkynylation/Annulation Cascades
- Application : N-Allyl-N-[(2E)-3-phenylprop-2-enyl]amine hydrochloride can participate in copper-catalyzed alkynylation/annulation cascades. These reactions lead to the formation of medium-sized N-heterocycles, such as 7- and 8-membered rings, which are relevant in pharmaceutical chemistry .
Selective Monoallylation of Anilines
- Application : N-Allyl-N-[(2E)-3-phenylprop-2-enyl]amine hydrochloride can be used to synthesize N-allyl anilines selectively. This process, catalyzed by WO3/ZrO2, provides good yields and excellent selectivity. It enables continuous flow synthesis of N-allyl anilines with high purity .
Construction of 1,5-Dienes via Allyl–Allyl Cross-Coupling
- Application : N-Allyl-N-[(2E)-3-phenylprop-2-enyl]amine hydrochloride can participate in allyl–allyl cross-coupling reactions, leading to the formation of 1,5-dienes. These dienes find applications in various synthetic pathways .
Photophysical Properties and π-π Transitions*
- Application : N-Allyl-N-[(2E)-3-phenylprop-2-enyl]amine hydrochloride exhibits π-π* transitions, as observed in its absorption and emission spectra. These properties make it interesting for potential use in optoelectronic devices .
Synthesis of Indole Derivatives
- Application : N-Allyl-N-[(2E)-3-phenylprop-2-enyl]amine hydrochloride has been successfully employed in CuII-catalyzed annulation cascades to synthesize 2,3-difunctionalized indoles. While this method has been effective for 5-membered rings, its potential for medium-sized ring formation (7- and 8-membered rings) remains an exciting area of exploration .
properties
IUPAC Name |
(E)-3-phenyl-N-prop-2-enylprop-2-en-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h2-9,13H,1,10-11H2;1H/b9-6+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFGVXADEYQOGC-MLBSPLJJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC=CC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC/C=C/C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.